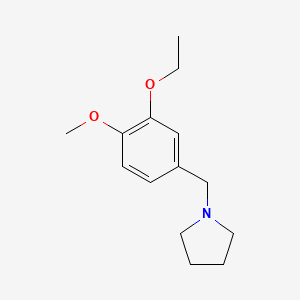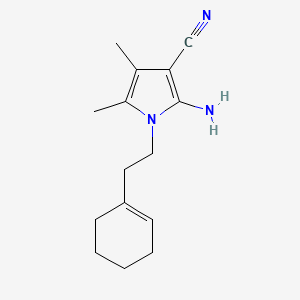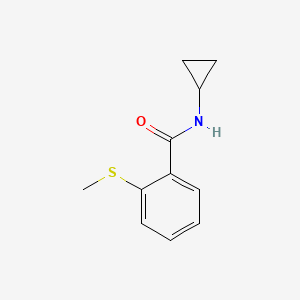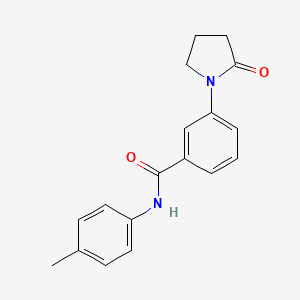![molecular formula C17H20N2O3S B5787329 N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5787329.png)
N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the benzamide family of compounds and is commonly referred to as BAY 43-9006.
作用机制
The mechanism of action of N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide involves the inhibition of several kinases, including Raf kinase and receptor tyrosine kinases. By inhibiting these kinases, N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide disrupts the signaling pathways that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects
N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide in lab experiments is its specificity for certain kinases, which allows for targeted inhibition of specific signaling pathways. However, one limitation is that it may have off-target effects on other kinases, which could lead to unintended consequences.
未来方向
There are several potential future directions for N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide research. One direction is the development of more potent and selective inhibitors of Raf kinase and receptor tyrosine kinases. Additionally, N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide may have applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. Further research is needed to fully understand the potential of this compound in these areas.
In conclusion, N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide is a promising compound with potential applications in cancer treatment and other areas. Its specificity for certain kinases and ability to disrupt critical signaling pathways make it a valuable tool for researchers. Further research is needed to fully understand the potential of this compound and its future applications.
合成方法
N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide can be synthesized using a multi-step process. The first step involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This is followed by the reaction of 4-chlorobenzoyl chloride with N-methyl-N-(2-methylphenyl)amine to form N-methyl-4-[(2-methylbenzyl)amino]benzamide. The final step involves the reaction of N-methyl-4-[(2-methylbenzyl)amino]benzamide with methylsulfonyl chloride to form N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide.
科学研究应用
N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including Raf kinase and receptor tyrosine kinases, which play a critical role in cancer cell growth and survival. As a result, N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been investigated as a potential therapeutic agent for various types of cancer, including renal cell carcinoma and hepatocellular carcinoma.
属性
IUPAC Name |
N-methyl-4-[(2-methylphenyl)methyl-methylsulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-6-4-5-7-15(13)12-19(23(3,21)22)16-10-8-14(9-11-16)17(20)18-2/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXXQFLGPOPLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-N'-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}thiourea](/img/structure/B5787249.png)
![3-({[(3-pyridinylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5787257.png)



![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5787275.png)


![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5787300.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5787303.png)
![2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5787314.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide](/img/structure/B5787320.png)

![ethyl 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5787339.png)